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molecular formula C11H7NO B8738644 Naphth[1,2-d]oxazole CAS No. 233-70-5

Naphth[1,2-d]oxazole

Cat. No. B8738644
M. Wt: 169.18 g/mol
InChI Key: WMUIZUWOEIQJEH-UHFFFAOYSA-N
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Patent
US06624186B2

Procedure details

When 1-(acetylamino)-4-bromo-2-nitronaphtalene was treated with aqueous sodium hydroxide as described above the product was 4-bromo-2-nitro-1-naphtol—i.e. substitution occurred instead of hydrolysis. Subsequent hydrogenation and treatment with urea yielded naphto[1,2-d]oxazoline in 44% overall yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8](Br)=[CH:7][C:6]=1[N+]([O-])=O)(=[O:3])C.[OH-].[Na+].BrC1C2C(=CC=CC=2)C(O)=C([N+:33]([O-])=O)C=1>>[NH2:33][C:1]([NH2:4])=[O:3].[N:4]1[C:5]2[C:14]3[C:9]([CH:8]=[CH:7][C:6]=2[O:3][CH:1]=1)=[CH:10][CH:11]=[CH:12][CH:13]=3 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C2=CC=CC=C12)Br)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C2=CC=CC=C12)O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
substitution occurred instead of hydrolysis

Outcomes

Product
Name
Type
product
Smiles
NC(=O)N
Name
Type
product
Smiles
N1=COC2=C1C1=CC=CC=C1C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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